3-Bromo-4-methanesulfonylpyridine is a chemical compound classified within the category of pyridine derivatives. Its structural formula is characterized by a bromine atom and a methanesulfonyl group attached to a pyridine ring. This compound is significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique reactivity and functional properties.
The compound can be synthesized through various methods, which often involve the bromination of pyridine derivatives followed by sulfonylation. Research has highlighted different synthetic pathways that optimize yield and purity, making it a subject of interest in organic chemistry.
3-Bromo-4-methanesulfonylpyridine falls under the classification of heterocyclic compounds, specifically as a substituted pyridine. Its functional groups contribute to its reactivity and potential applications in medicinal chemistry.
The synthesis of 3-bromo-4-methanesulfonylpyridine typically involves two main steps: bromination and sulfonylation.
The molecular structure of 3-bromo-4-methanesulfonylpyridine consists of:
3-Bromo-4-methanesulfonylpyridine participates in various chemical reactions due to its electrophilic nature. Key reactions include:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and minimize side reactions.
The mechanism of action for reactions involving 3-bromo-4-methanesulfonylpyridine typically follows these steps:
Kinetic studies may provide insights into reaction rates and mechanisms, highlighting factors such as solvent effects and temperature dependencies.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize this compound, confirming functional groups and structural integrity.
3-Bromo-4-methanesulfonylpyridine is utilized in various scientific applications:
Pyridine is a six-membered heteroaromatic ring isoelectronic with benzene but with nitrogen substitution at one position. This nitrogen introduces significant electronic asymmetry:
Table 1: Comparative Properties of 4-Substituted Pyridines
Compound | Molecular Weight (g/mol) | pKa (Conjugate Acid) | Dipole Moment (D) |
---|---|---|---|
4-Methylpyridine | 93.13 | ~6.0 | ~2.5 |
4-Bromopyridine | 158.00 | ~3.7 | ~3.9 |
4-Methanesulfonylpyridine | 173.20 | ~2.9 (est.) | >4.0 (est.) |
3-Bromo-4-methanesulfonylpyridine | 236.09 | <2.0 (est.) | >4.5 (est.) |
Bromine at C3 further reduces electron density at C4, amplifying the sulfonyl group's electron-withdrawing impact. This electronic profile enables nucleophilic displacement at C3 or C4 positions and stabilizes adjacent carbanions – critical for metal-halogen exchange and cross-coupling chemistry [1] [3].
The methanesulfonyl (–SO₂CH₃) and bromo (–Br) groups confer orthogonal reactivity:
Table 2: DFT-Calculated Bond Parameters (B3LYP/6-311G)
Bond | Length (Å) | Electrostatic Potential (eV) |
---|---|---|
C3-Br | 1.89 | +0.12 (partial positive on C) |
C4-S (sulfonyl) | 1.76 | -0.21 (partial negative on S) |
S-O (avg.) | 1.43 | -0.45 (on O) |
Ring C-N | 1.34 | -0.38 (on N) |
Quantum mechanical calculations confirm significant bond polarization: the C-Br bond exhibits σ-hole character (+0.12 eV), while sulfonyl oxygens carry substantial negative charge (-0.45 eV), enabling electrostatic interactions in biological environments [4]. This dual functionality creates a "push-pull" electronic environment ideal for synthesizing fused heterocycles like pyridopyrimidines – scaffolds prevalent in kinase inhibitors .
The synthesis of halogenated sulfonylpyridines evolved through key phases:- Early Methods (Pre-1990): Classical approaches relied on:1. Oxidation of Methylthioethers: Using oxidants like mCPBA or KMnO₄ on 3-bromo-4-(methylthio)pyridine precursors (e.g., C₆H₆BrNS, PubChem CID:11458362) [6].2. Direct Sulfonylation: Limited by poor regioselectivity and low yields in pyridine systems.- Modern Catalytic Era (1990s-Present):- Cross-Coupling Enablers: Identification of 3-bromo-4-methylpyridine (CAS 3430-22-6) as a key intermediate enabled sequential functionalization – bromination at C3 followed by methyl oxidation or nucleophilic displacement [3] [10].- Oxidation Advances: Catalytic H₂O₂/V₂O₅ systems improved methylsulfonyl yield (>90%) with minimal over-oxidation [1].- Regioselective Lithiation: Directed ortho-metalation (DoM) of 4-bromo-3-methylpyridine allowed halogen dance to access 3-bromo-4-methyl isomers [10].- Pharmaceutical Integration (2000s-):- Privileged Intermediates: 3-Bromo-4-(methylsulfonyl)pyridine (CAS 1209458-05-8) emerged in kinase inhibitor syntheses, notably for BRAF and CDK inhibitors [9].- Process Chemistry: Jubilant Ingrevia and suppliers like ChemBK optimized kilogram-scale routes using continuous flow oxidation and crystallization [1] [10].
Table 3: Historical Synthesis Milestones
Year | Development | Significance |
---|---|---|
1849 | Anderson isolates pyridine from bone oil | Foundation of pyridine chemistry [5] |
1985 | Oxidation of 4-(methylthio)pyridines with H₂O₂/MoO₃ | First practical sulfonylpyridine synthesis [6] |
2004 | Regioselective bromination of 4-picoline | Enabled scalable 3-bromo-4-methylpyridine [3] |
2016 | Catalytic SO₂ insertion to pyridines | Direct C-H sulfonylation methodology [1] |
2024 | Pyridine sulfonyl derivatives in kinase inhibitors | 3-Bromo-4-(methylsulfonyl)pyridine as BRAF V600E inhibitor precursor [9] |
The compound exemplifies "escape flatland" strategies in medicinal chemistry – its 3D conformation (pyridine ring tilt: 12° from planarity) and steric bulk improve target selectivity over simpler heterocycles [4].
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0